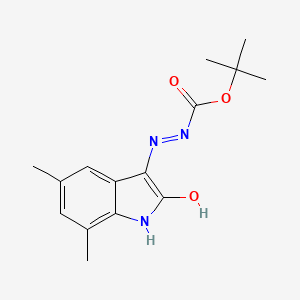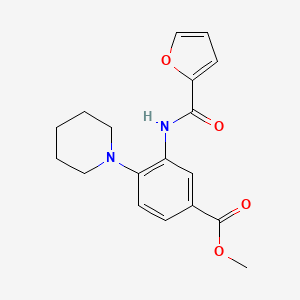![molecular formula C14H14N2O4 B6115415 N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine, also known as IAG, is a synthetic compound that belongs to the class of indole-3-acetic acid (IAA) derivatives. It is a potent plant growth regulator that has been extensively studied for its potential applications in agriculture. In recent years, IAG has also gained attention for its use in scientific research, particularly in the field of plant biology.
Wirkmechanismus
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine involves the modulation of plant hormone signaling pathways. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine acts as a prohormone that is converted into active plant hormones such as indole-3-acetic acid and indole-3-acetyl-aspartic acid. These active hormones then bind to specific receptors and regulate gene expression, leading to changes in plant growth and development.
Biochemical and Physiological Effects:
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, enhances root growth and branching, and regulates the formation of lateral roots and adventitious roots. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine also regulates the synthesis of chlorophyll and other pigments, and enhances the photosynthetic efficiency of plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in lab experiments is its potency and specificity. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is a highly potent plant growth regulator that can be used at low concentrations to achieve significant effects. It is also highly specific, meaning that it only affects the target plant hormone signaling pathways without affecting other pathways. However, one of the limitations of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. One area of research is the development of more efficient and cost-effective methods for synthesizing N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. Another area of research is the identification of new applications for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in agriculture and other fields. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine on plant growth and development, and to identify new targets for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine-based interventions.
Synthesemethoden
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indole-3-acetic acid with glycine and acetic anhydride, while enzymatic synthesis involves the use of enzymes such as indole-3-acetic acid amido synthetase (IAAS) to catalyze the reaction between IAA and glycine.
Wissenschaftliche Forschungsanwendungen
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been widely used in scientific research, particularly in the field of plant biology. It has been shown to promote plant growth and development, regulate plant hormone signaling pathways, and enhance plant resistance to abiotic and biotic stresses. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has also been used to study the mechanisms of plant hormone action and the interactions between different plant hormones.
Eigenschaften
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)11-7-16(8-13(18)15-6-14(19)20)12-5-3-2-4-10(11)12/h2-5,7H,6,8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFRXKWTWRYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![ethyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B6115355.png)
![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)



![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)
